2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS3/c22-16(13-23-11-14-7-3-1-4-8-14)19-17-20-21-18(25-17)24-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUMRSQUHYRIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of thiadiazole that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes diverse findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following chemical identifiers:
- Molecular Formula : CHNS
- Molecular Weight : 421.993 g/mol
- CAS Number : 618432-04-5
Anticancer Activity
Several studies have investigated the anticancer properties of thiadiazole derivatives, including the target compound. The following table summarizes key findings from various research efforts:
In a study by , derivatives of the target compound showed promising cytotoxicity against breast cancer cells with an IC value of 9 µM, indicating significant potential as an anticancer agent. Furthermore, compounds derived from similar structures demonstrated enhanced activity against various cancer cell lines, suggesting that modifications in the benzyl and thiadiazole moieties could optimize efficacy.
Antibacterial Activity
The antibacterial properties of thiadiazole derivatives have also been explored. A study highlighted that certain derivatives exhibited high activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, with potency comparable to established antibiotics like ciprofloxacin . The structure-activity relationship indicated that both the benzyl unit and the sulfur linkage significantly influenced antibacterial efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzyl and thiadiazole components are crucial for enhancing biological activity. For instance:
- Substituents on the benzyl group : Varying the substituents on the benzyl ring can dramatically affect both anticancer and antibacterial activities.
- Thiadiazole ring modifications : Alterations to the thiadiazole structure can lead to improved binding affinity and selectivity towards specific biological targets.
Case Studies
- In Vitro Cytotoxicity Assessment : A series of synthesized compounds were tested against multiple human cancer cell lines, including MCF-7 and HeLa. Results indicated that specific substitutions led to significant reductions in cell viability, with some compounds outperforming traditional chemotherapeutics .
- Antibacterial Screening : Compounds were evaluated against a panel of bacterial strains, demonstrating effective inhibition of growth in Gram-positive bacteria. The results suggest that these derivatives could serve as potential leads for developing new antibiotics .
Comparison with Similar Compounds
Key Observations :
- The dual benzylthio groups in the target compound confer higher melting points (160–162°C) compared to analogs with single benzylthio and phenoxy groups (e.g., 5m: 135–136°C), likely due to enhanced crystallinity from symmetrical substitution .
- Bulky substituents (e.g., 5e’s phenoxy group) reduce yields (74%) compared to the target compound (79%), possibly due to steric hindrance during synthesis .
Anticancer Activity
Comparisons with close analogs include:
Key Observations :
- Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit potent activity against colon cancer (HT29: IC₅₀ = 12.57 μM), surpassing reference drugs like Imatinib .
- Methoxy-substituted analogs show specificity for prostate (PC3) and neuroblastoma (SKNMC) cells, highlighting substituent-dependent selectivity .
Antimicrobial Activity
Key Observations :
Molecular Interactions and Docking Studies
- π-π Interactions : Benzylthio groups in the target compound likely engage in π-stacking with aromatic residues in kinase domains, as seen in docking studies of analogs .
- Hydrogen Bonding : The acetamide carbonyl may form hydrogen bonds with Akt or tyrosine kinase active sites, analogous to compound 3 in .
- Electrostatic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance binding to hydrophobic pockets via dipole interactions.
Tables and Figures :
- Table 1: Structural and physicochemical comparisons.
- Table 2: Biological activity benchmarks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
